molecular formula C18H18N2O3S2 B2753057 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868676-73-7

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2753057
CAS RN: 868676-73-7
M. Wt: 374.47
InChI Key: HWZYULXBKRMZRG-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide, also known as DBIBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBP belongs to the class of benzothiazole compounds, which have been shown to possess diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Photodynamic Therapy Applications

Research into benzothiazole and benzenesulfonamide derivatives, such as the study by Pişkin, Canpolat, and Öztürk (2020), highlights their significance in photodynamic therapy, particularly for cancer treatment. The study synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. Such characteristics are crucial for Type II photosensitizers in photodynamic therapy, indicating potential applications in cancer treatment due to good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives showing remarkable in vitro antitumor activity against specific cancer cell lines, such as non-small cell lung cancer and melanoma. The research underscores the therapeutic potential of benzenesulfonamide derivatives in oncology, providing a foundation for developing new anticancer agents (Sławiński & Brzozowski, 2006).

Enzyme Inhibition and Molecular Docking Studies

Al-Hourani et al. (2016) conducted synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, followed by molecular docking studies to understand its interaction within the active site of cyclooxygenase-2 enzyme. Despite showing no inhibition potency for cyclooxygenase enzymes, such studies are crucial for designing and synthesizing enzyme inhibitors with specific targets (Al-Hourani et al., 2016).

Environmental Analysis

The presence of benzothiazoles, benzotriazoles, and benzenesulfonamides in the environment has been extensively studied due to their widespread use and potential toxicity. Herrero et al. (2014) reviewed analytical methods for determining these compounds in various environmental matrices, highlighting their significance as emerging organic pollutants. Such research is vital for monitoring environmental pollution and assessing the impact of industrial chemicals on ecosystems (Herrero et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-8-9-15-17(13(12)2)20-18(24-15)19-16(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYULXBKRMZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide

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